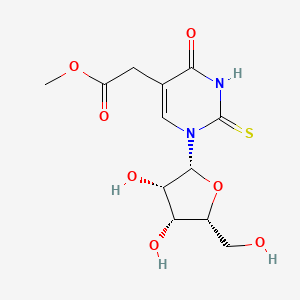
5-(Methoxycarbonylmethyl)-2-thiouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methoxycarbonylmethyl)-2-thiouridine is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the proper functioning of tRNA by ensuring accurate and efficient protein synthesis. This compound is part of a broader class of modified nucleosides that contribute to the stability and functionality of tRNA molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonylmethyl)-2-thiouridine typically involves multiple steps, starting from uridine. The process includes the introduction of a thiol group at the 2-position and a methoxycarbonylmethyl group at the 5-position. Common reagents used in these reactions include thiourea for the thiolation step and methyl chloroformate for the methoxycarbonylation step. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
5-(Methoxycarbonylmethyl)-2-thiouridine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxycarbonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
科学研究应用
5-(Methoxycarbonylmethyl)-2-thiouridine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on molecular interactions.
Biology: Plays a role in the study of tRNA modifications and their impact on protein synthesis and cellular function.
Medicine: Investigated for its potential therapeutic applications in genetic disorders and as a biomarker for certain diseases.
Industry: Utilized in the development of nucleoside analogs for pharmaceuticals and as a standard in analytical chemistry.
作用机制
The mechanism of action of 5-(Methoxycarbonylmethyl)-2-thiouridine involves its incorporation into tRNA, where it contributes to the proper folding and stability of the tRNA molecule. This modification enhances the accuracy of codon-anticodon pairing during translation, ensuring the correct amino acids are incorporated into the growing polypeptide chain. The molecular targets include the ribosome and various translation factors that interact with tRNA.
相似化合物的比较
Similar Compounds
5-Methoxycarbonylmethyl-uridine: Lacks the thiol group at the 2-position.
5-Carbamoylmethyl-uridine: Contains a carbamoylmethyl group instead of a methoxycarbonylmethyl group.
2-Thiouridine: Lacks the methoxycarbonylmethyl group at the 5-position.
Uniqueness
5-(Methoxycarbonylmethyl)-2-thiouridine is unique due to the presence of both the methoxycarbonylmethyl group at the 5-position and the thiol group at the 2-position. This dual modification enhances its ability to stabilize tRNA structure and improve the efficiency of protein synthesis. The combination of these functional groups also provides unique chemical reactivity, making it a valuable compound for various research applications.
属性
分子式 |
C12H16N2O7S |
|---|---|
分子量 |
332.33 g/mol |
IUPAC 名称 |
methyl 2-[1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate |
InChI |
InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8+,9+,11-/m1/s1 |
InChI 键 |
HLZXTFWTDIBXDF-XAWUEOSKSA-N |
手性 SMILES |
COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O |
规范 SMILES |
COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



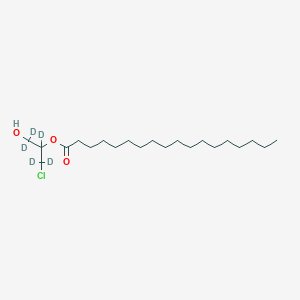
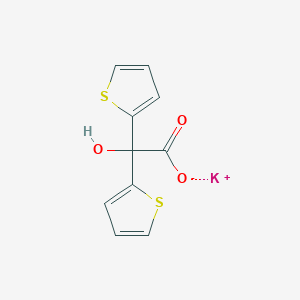

![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)


![5-[2-[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-hydroxybenzaldehyde](/img/structure/B13845626.png)
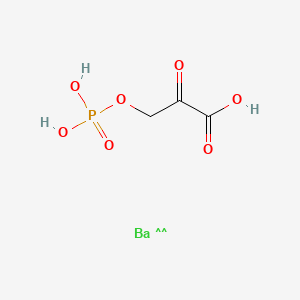
![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)
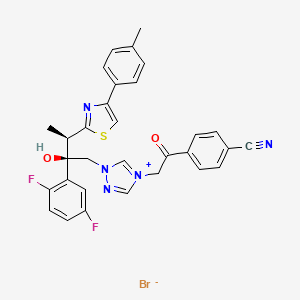
![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)
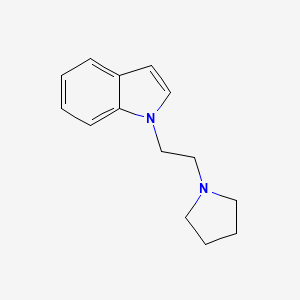
![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
